molecular formula C18H16O6 B600199 Alnustin CAS No. 32483-98-0

Alnustin

Cat. No.: B600199
CAS No.: 32483-98-0
M. Wt: 328.32
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Description

Alnustin is a naturally occurring flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. It is isolated from plants such as Colebrookea oppositifolia (Lamiaceae) and Polyalthia cauliflora (Annonaceae) . Structurally, this compound features hydroxyl and methoxy substitutions on its flavone core, contributing to its bioactivity and physicochemical properties. It crystallizes as yellow plates in hexane, with a melting point of 175–176°C .

Properties

CAS No.

32483-98-0

Molecular Formula

C18H16O6

Molecular Weight

328.32

IUPAC Name

5-hydroxy-3,6,7-trimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-12-9-11-13(14(19)17(12)22-2)15(20)18(23-3)16(24-11)10-7-5-4-6-8-10/h4-9,19H,1-3H3

SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O)OC

Synonyms

5-Hydroxy-3,6,7-trimethoxyflavone;  5-Hydroxy-3,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Flavonoids

Compound Chemical Class Natural Source Key Structural Features Biological Activities (Reported) Key Studies/References
This compound Flavonol Colebrookea oppositifolia, Polyalthia cauliflora 3-hydroxy, methoxy substitutions Antimycobacterial (moderate activity)
Apigenin Flavone Colebrookea oppositifolia, Achyrocline satureioides 5,7,4′-trihydroxy flavone Antimycobacterial (IC₅₀: 8.1–55.0 µM), anti-inflammatory, antioxidant
Mosloflavone Polymethoxyflavone Colebrookea oppositifolia Multiple methoxy groups Antimycobacterial (IC₅₀: 7.4–43.5 µM)
Acteoside Phenylethanoid glycoside Colebrookea oppositifolia Caffeoyl and hydroxytyrosol moieties Anti-inflammatory, antioxidant, neuroprotective
Scutellarein 4′-methyl ether Flavone Colebrookea oppositifolia 6-hydroxy, 4′-methoxy substitution Antimycobacterial (IC₅₀: 4.1–111.1 µM)
Quercetin Flavonol Achyrocline satureioides 3,5,7,3′,4′-pentahydroxy substitution Antioxidant, antiviral, anti-inflammatory

Structural and Functional Insights

  • This compound vs. Apigenin: While both are flavones/flavonols, apigenin lacks the methoxy substitutions present in this compound. Apigenin demonstrates stronger antimycobacterial activity (IC₅₀: 8.1–55.0 µM vs. This compound’s moderate/unquantified activity), suggesting hydroxylation patterns critically influence efficacy .
  • This compound vs. Mosloflavone : Mosloflavone’s multiple methoxy groups correlate with enhanced antimycobacterial potency (IC₅₀: 7.4–43.5 µM), highlighting the role of methoxy substitutions in bioactivity .
  • This compound vs. Acteoside: Unlike this compound’s flavonoid backbone, acteoside’s phenylethanoid glycoside structure confers distinct anti-inflammatory and neuroprotective effects, likely via NF-κB pathway modulation .

Sources and Phytochemical Context

This compound co-occurs with apigenin, mosloflavone, and diterpenes in Colebrookea oppositifolia, indicating synergistic or additive effects in traditional medicinal uses (e.g., wound healing, anti-TB applications) . In contrast, its isolation from Polyalthia cauliflora marks its taxonomic diversity but lacks explicit bioactivity data in this context .

Q & A

Q. What are the standard methodologies for isolating and purifying Alnustin from natural sources?

  • Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include:

Extraction : Use polar solvents to solubilize secondary metabolites from plant material .

Fractionation : Employ gradient elution in silica gel chromatography to separate compounds by polarity .

Purification : Finalize purity (>95%) using preparative HPLC with UV detection, referencing CAS RN 33457-62-4 for structural confirmation .

  • Critical Note: Document solvent ratios, temperature, and pressure settings to ensure reproducibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural identity?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR to assign proton and carbon environments, cross-referenced with published data for diketide derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₁₈O) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches) .
  • Validation: Compare data with literature values and include elemental analysis for purity verification .

Q. How should researchers design in vitro bioactivity assays for this compound?

  • Methodological Answer :
  • Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1–100 μM) to assess efficacy and IC₅₀ values.
  • Control Groups : Include positive controls (e.g., known enzyme inhibitors) and solvent-only negatives .
  • Replicates : Perform triplicate measurements to account for variability, with statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological inconsistencies (e.g., solvent used, cell line variations) .
  • Reproducibility Checks : Replicate disputed experiments under standardized conditions (pH, temperature, assay duration) .
  • Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities as confounding factors .

Q. What computational strategies are effective in predicting this compound’s molecular interactions and stability?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases).
  • DFT Calculations : Predict thermodynamic stability and reactive sites via density functional theory .
  • MD Simulations : Assess conformational changes under physiological conditions (e.g., solvation effects) .
  • Data Validation: Cross-reference computational results with experimental kinetics data (e.g., SPR or ITC) .

Q. How does this compound’s stability under varying experimental conditions (pH, temperature) impact data interpretation?

  • Methodological Answer :
  • Stability Assays :

Incubate this compound at physiological pH (7.4) and acidic/basic conditions (pH 2–10) for 24–72 hours.

Monitor degradation via HPLC and compare peak areas to fresh samples .

  • Temperature Sensitivity : Conduct accelerated stability studies (40°C, 75% RH) to simulate long-term storage .
  • Reporting: Include degradation products in supplementary data and adjust bioactivity conclusions accordingly .

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